REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:10](=[O:16])[CH:11]=[C:12]([CH3:15])O[CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:17]1[C:21]2[CH:22]=[CH:23][CH:24]=[C:25]([NH2:26])[C:20]=2[N:19]=[CH:18]1>CC(O)=O.O>[NH:17]1[C:21]2[CH:22]=[CH:23][CH:24]=[C:25]([N:26]3[CH:14]=[C:9]([O:8][CH2:1][C:2]4[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=4)[C:10](=[O:16])[CH:11]=[C:12]3[CH3:15])[C:20]=2[N:19]=[CH:18]1 |f:2.3|
|
Name
|
|
Quantity
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450 mg
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC=1C(C=C(OC1)C)=O
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Name
|
|
Quantity
|
279 mg
|
Type
|
reactant
|
Smiles
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N1C=NC2=C1C=CC=C2N
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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CC(=O)O.O
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The vial was sealed
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Type
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TEMPERATURE
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Details
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The mixture was heated to 200° C. for 30 min by microwave irradiation
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
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The mixture was heated to 170° C. for 1 h by microwave irradiation
|
Duration
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1 h
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by preparative reversed-phase HPLC (30×150 mm Waters Sunfire (0.1% TFA), 5-35% ACN/water over 20 min at 50 mL/min, 2 injections)
|
Duration
|
20 min
|
Type
|
ADDITION
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Details
|
Fractions containing each compound
|
Type
|
CUSTOM
|
Details
|
to separate Phenomenex Strata-X—C ion exchange columns (5 g)
|
Type
|
WASH
|
Details
|
Each column was washed with H2O and MeOH (discard)
|
Type
|
CONCENTRATION
|
Details
|
The collected fractions for each were concentrated separately
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC2=C1C=CC=C2N2C(=CC(C(=C2)OCC2=CC=CC=C2)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |